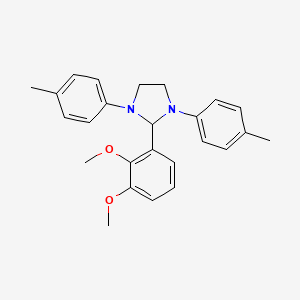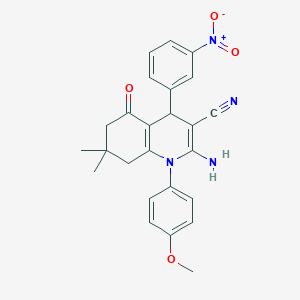![molecular formula C18H12N2O3S B11532489 N-(4-{3-Oxo-3H-benzo[F]chromen-2-YL}-1,3-thiazol-2-YL)acetamide](/img/structure/B11532489.png)
N-(4-{3-Oxo-3H-benzo[F]chromen-2-YL}-1,3-thiazol-2-YL)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-{3-Oxo-3H-benzo[F]chromen-2-YL}-1,3-thiazol-2-YL)acetamide is a complex organic compound that belongs to the class of heterocyclic compounds It features a benzo[f]chromene core fused with a thiazole ring and an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{3-Oxo-3H-benzo[F]chromen-2-YL}-1,3-thiazol-2-YL)acetamide typically involves multi-step organic reactionsThe reaction conditions often involve the use of solvents like dichloromethane, catalysts such as lutidine, and reagents like 2-amino-4-(4-bromophenyl)thiazole .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to improve yield and reduce costs. This could include the use of continuous flow reactors and automated synthesis techniques.
Chemical Reactions Analysis
Types of Reactions
N-(4-{3-Oxo-3H-benzo[F]chromen-2-YL}-1,3-thiazol-2-YL)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides of the compound, while reduction could produce alcohols or amines.
Scientific Research Applications
N-(4-{3-Oxo-3H-benzo[F]chromen-2-YL}-1,3-thiazol-2-YL)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.
Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity
Mechanism of Action
The mechanism of action of N-(4-{3-Oxo-3H-benzo[F]chromen-2-YL}-1,3-thiazol-2-YL)acetamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an inhibitor of topoisomerase I, an enzyme involved in DNA replication, thereby exhibiting anticancer activity .
Comparison with Similar Compounds
Similar Compounds
3-(2-CL-PHENYL)-2-(4-(3-OXO-3H-BENZO[F]CHROMEN-2-YL)-THIAZOL-2-YL)-ACRYLONITRILE: A compound with a similar benzo[f]chromene-thiazole core but different substituents.
2-(3-Oxo-3H-benzo[f]chromen-1-ylmethoxy)-Benzoic Acid Methyl Ester: Another compound with a benzo[f]chromene core but different functional groups.
Uniqueness
N-(4-{3-Oxo-3H-benzo[F]chromen-2-YL}-1,3-thiazol-2-YL)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C18H12N2O3S |
|---|---|
Molecular Weight |
336.4 g/mol |
IUPAC Name |
N-[4-(3-oxobenzo[f]chromen-2-yl)-1,3-thiazol-2-yl]acetamide |
InChI |
InChI=1S/C18H12N2O3S/c1-10(21)19-18-20-15(9-24-18)14-8-13-12-5-3-2-4-11(12)6-7-16(13)23-17(14)22/h2-9H,1H3,(H,19,20,21) |
InChI Key |
PGKRXPGXYXDZLW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=NC(=CS1)C2=CC3=C(C=CC4=CC=CC=C43)OC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(6-{[(E)-9-Anthrylmethylene]amino}-1,3-benzothiazol-2-YL)sulfanyl]-N-(dibenzo[B,D]furan-3-YL)acetamide](/img/structure/B11532414.png)
![2-(2,3-dichlorophenyl)-N-{(E)-[3-(2,4-dinitrophenoxy)phenyl]methylidene}-1,3-benzoxazol-5-amine](/img/structure/B11532419.png)
![4-[(E)-({2-[(4-Fluorophenyl)formamido]acetamido}imino)methyl]-2-methoxyphenyl thiophene-2-carboxylate](/img/structure/B11532425.png)

![N-[(E)-(5-bromo-2,4-dimethoxyphenyl)methylidene]naphthalen-1-amine](/img/structure/B11532438.png)
![2-methoxy-4-[(E)-{2-[(2E)-2-[(phenylcarbonyl)amino]-3-(thiophen-2-yl)prop-2-enoyl]hydrazinylidene}methyl]phenyl 2-bromobenzoate](/img/structure/B11532440.png)
![3,4-Dibromo-2-[(E)-[(4-iodophenyl)imino]methyl]-6-methoxyphenol](/img/structure/B11532447.png)
![2,2'-{(3,3'-dimethylbiphenyl-4,4'-diyl)bis[nitrilo(E)methylylidene]}bis(4-bromo-6-chlorophenol)](/img/structure/B11532451.png)
![4-[(E)-[(4-Methylphenyl)imino]methyl]phenyl (2E)-3-(3,4-dimethoxyphenyl)prop-2-enoate](/img/structure/B11532456.png)
![4-[(E)-[(3,4-Dimethylphenyl)imino]methyl]-2-methoxyphenol](/img/structure/B11532460.png)
![N-[(E)-(5-bromo-2,4-dimethoxyphenyl)methylidene]-4-nitroaniline](/img/structure/B11532468.png)

![1-(4-bromophenyl)-2-[(6-{[(E)-(2,4-dichlorophenyl)methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]ethanone](/img/structure/B11532484.png)
![N-[2-({[(4-Acetylphenyl)carbamoyl]methyl}sulfanyl)-1,3-benzothiazol-6-YL]-4-methylbenzamide](/img/structure/B11532487.png)
